![molecular formula C20H25NO3 B12463396 N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine is a chemical compound with the molecular formula C20H25NO3 It is known for its unique structure, which includes a benzylphenoxy group attached to a propyl chain, further linked to a methylated beta-alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine typically involves a multi-step process:
Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Propylation: The benzylphenol is then reacted with 1-bromopropane under basic conditions to introduce the propyl chain, forming 3-(4-benzylphenoxy)propane.
Methylation and Beta-Alanine Introduction: The final step involves the reaction of 3-(4-benzylphenoxy)propane with methylated beta-alanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(4-Chlorophenoxy)propyl]-N-Methyl-Beta-Alanine
- N-[3-(4-Methoxyphenoxy)propyl]-N-Methyl-Beta-Alanine
- N-[3-(4-Fluorophenoxy)propyl]-N-Methyl-Beta-Alanine
Uniqueness
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine stands out due to its specific benzylphenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C20H25NO3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3,(H,22,23) |
Clave InChI |
HSXNVULMYZGNGF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


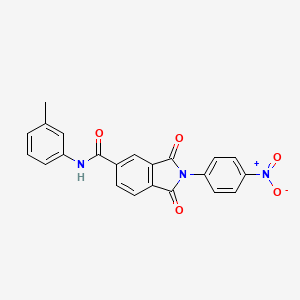
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
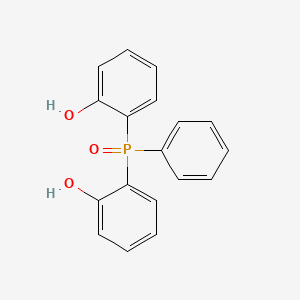
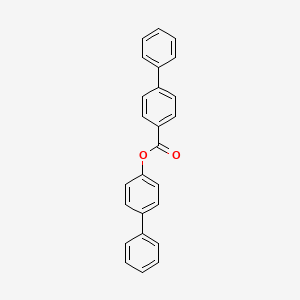
![Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)
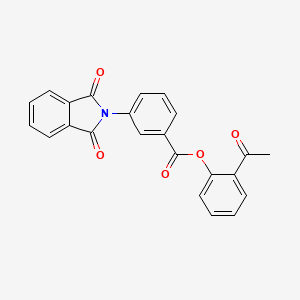
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
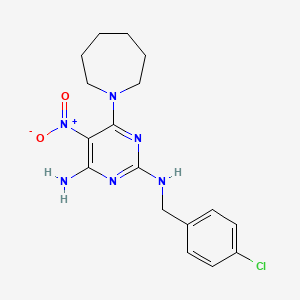
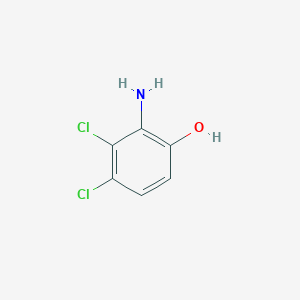

![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)
